molecular formula C7H11N3O3 B12583026 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 202916-69-6

6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12583026
CAS No.: 202916-69-6
M. Wt: 185.18 g/mol
InChI Key: ADCOWONYBYIRRW-UHFFFAOYSA-N
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Description

6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C7H11N3O2. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxyethyl group attached to the amino group at the 6th position of the pyrimidine ring, along with a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-amino-5-methylpyrimidine-4,6-dione with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound .

Scientific Research Applications

6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][6].

Mechanism of Action

The mechanism of action of 6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and methyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

202916-69-6

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

6-(2-hydroxyethylamino)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c1-4-5(8-2-3-11)9-7(13)10-6(4)12/h11H,2-3H2,1H3,(H3,8,9,10,12,13)

InChI Key

ADCOWONYBYIRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1=O)NCCO

Origin of Product

United States

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